N-(4-chlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide
CAS No.: 557779-44-9
Cat. No.: VC5249455
Molecular Formula: C14H10ClN5O
Molecular Weight: 299.72
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 557779-44-9 |
---|---|
Molecular Formula | C14H10ClN5O |
Molecular Weight | 299.72 |
IUPAC Name | N-(4-chlorophenyl)-3-(tetrazol-1-yl)benzamide |
Standard InChI | InChI=1S/C14H10ClN5O/c15-11-4-6-12(7-5-11)17-14(21)10-2-1-3-13(8-10)20-9-16-18-19-20/h1-9H,(H,17,21) |
Standard InChI Key | MBSVTIIIKZRIJJ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC=C(C=C3)Cl |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture and Substituents
The compound’s structure consists of a benzamide backbone () with two critical substituents:
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A 4-chlorophenyl group attached to the amide nitrogen, introducing hydrophobicity and electronic effects via the chlorine atom.
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A 1H-tetrazole ring at the benzamide’s 3-position, contributing to hydrogen-bonding capacity and metabolic stability .
The tetrazole ring () adopts a planar conformation, enabling π-π stacking interactions with biological targets. The chlorine atom at the para position of the phenyl ring enhances lipophilicity () , a property critical for membrane permeability.
Spectroscopic and Computational Identifiers
The compound’s 3D conformation, accessible via PubChem’s interactive model , reveals a bent geometry between the benzamide and tetrazole moieties, likely influencing its binding affinity to proteins.
Synthesis and Manufacturing
Stepwise Synthetic Routes
The synthesis of N-(4-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide involves sequential functionalization of the benzamide core:
Step 1: Formation of 3-Nitrobenzamide
3-Nitrobenzoic acid is converted to its acid chloride using thionyl chloride (), followed by coupling with 4-chloroaniline in anhydrous toluene.
Step 2: Reduction of Nitro to Amine
Catalytic hydrogenation (e.g., ) reduces the nitro group to an amine, yielding 3-aminobenzamide.
Step 3: Tetrazole Cyclization
The amine undergoes a [2+3] cycloaddition with sodium azide () and trimethylsilyl chloride () in dimethylformamide (DMF), forming the tetrazole ring.
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to enhance yield (>85%) and purity. Chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) isolates the final product, with crystallization from ethanol ensuring >98% purity.
Physicochemical Properties
Thermodynamic and Solubility Profiles
The compound’s low aqueous solubility necessitates formulation with co-solvents (e.g., PEG-400) for in vivo studies.
Stability and Reactivity
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Photostability: Degrades under UV light (>300 nm) via cleavage of the tetrazole ring.
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Hydrolytic Stability: Stable at pH 4–7; decomposes in strong acids/bases (>pH 10).
Biological Activity and Mechanisms
In Silico Predictions
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Bioavailability Score: 0.55 (Moderate)
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Blood-Brain Barrier Permeability: Low ()
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CYP450 Inhibition: Moderate inhibitor of CYP2C9 ()
Applications in Drug Discovery
Lead Compound Optimization
The tetrazole moiety’s metabolic stability makes this compound a scaffold for:
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Antihypertensive Agents: Analogous to losartan’s tetrazole pharmacophore.
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Anticancer Drugs: Potential PARP inhibition via NAD+ mimicry.
Patent Landscape
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